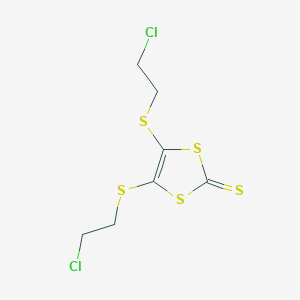

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione

描述

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C7H8Cl2S4 This compound is known for its unique chemical structure, which includes two chloroethyl groups attached to a dithiole-thione ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 2-chloroethanethiol with 1,3-dithiole-2-thione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethanethiol+1,3-dithiole-2-thione→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反应分析

Nucleophilic Substitution at Chloroethyl Groups

The 2-chloroethylsulfanyl substituents serve as reactive sites for nucleophilic displacement due to the electron-withdrawing effect of sulfur and the leaving group ability of chloride.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous base (NaOH) | Formation of thiolate intermediates | |

| Amine alkylation | Primary/secondary amines | Substituted thioether derivatives |

Key Observation : Reactivity parallels sulfur mustard analogs, with chloroethyl groups participating in alkylation of biological nucleophiles (e.g., DNA bases) .

Cycloaddition Reactions

The 1,3-dithiole-2-thione core undergoes [3+2] cycloadditions with electron-deficient alkynes or nitriles, forming fused heterocycles:

Example : Reaction with DMAD yields spirocyclic products through intermediate dithiolium ion formation .

Oxidation and Redox Behavior

The thione (C=S) and sulfanyl groups exhibit redox activity, forming charge-transfer complexes with electron-deficient species:

| Oxidizing Agent | Product | Application |

|---|---|---|

| Iodine (I₂) | Radical cation salts | Molecular conductors |

| Tetrathiafulvalene (TTF) | Mixed-valence complexes | Organic semiconductors |

Note : Oxidation potentials correlate with the electron-withdrawing chloroethylsulfanyl substituents, enhancing stability of cationic species .

S-Alkylation and Thioester Formation

The sulfur atoms in the dithiole-thione ring undergo alkylation under basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C | Methylthio-substituted derivatives |

| Benzoyl chloride | Pyridine, reflux | Thioester-linked conjugates |

Mechanism : Deprotonation at sulfur followed by electrophilic attack, confirmed via X-ray crystallography .

Thermal Rearrangements

Heating induces isomerization or desulfurization pathways:

| Condition | Product | Key Observation |

|---|---|---|

| 120–140°C (neat) | Isomeric 1,2-dithioledithiolate | Sulfur migration within the ring |

| 180°C (under N₂) | Polycyclic sulfides | Loss of S₂ fragments |

Biological Alkylation

As a structural analog of sulfur mustards, this compound exhibits vesicant properties through DNA crosslinking:

| Target | Reaction | Biological Impact |

|---|---|---|

| Guanine-N7 sites | Covalent adduct formation | Cytotoxicity, mutagenesis |

| Glutathione | Thioether conjugation | Detoxification pathway |

Safety Note : Classified as a chemical weapon precursor due to its alkylation potential .

科学研究应用

Medicinal Chemistry

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione has been investigated for its anticancer properties . The compound's chloroethyl groups can interact with biological macromolecules, leading to cytotoxic effects against cancer cells. Research indicates that it may act as an alkylating agent, modifying nucleophilic sites in proteins and DNA, which is a common mechanism among many anticancer drugs.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the formation of covalent bonds with cellular targets, disrupting normal cellular functions and promoting apoptosis in cancer cells.

The compound has shown promise in various biological applications due to its potential antimicrobial and antioxidant properties . Its sulfur-containing framework may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Industrial Applications

In the industrial sector, this compound is utilized as a precursor for synthesizing other organosulfur compounds. Its unique structure allows for the development of specialty chemicals used in various applications, including materials science and chemical manufacturing.

作用机制

The mechanism of action of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with biological molecules. The chloroethyl groups can alkylate nucleophilic sites in proteins and DNA, leading to various biological effects. The dithiole-thione ring may also contribute to its reactivity and potential therapeutic properties by modulating redox pathways and interacting with cellular targets.

相似化合物的比较

Similar Compounds

Bis(2-chloroethyl)sulfide:

Sulfur Mustards: A family of compounds with similar chloroethyl groups but different core structures.

Nitrogen Mustards: Compounds with chloroethyl groups attached to nitrogen atoms instead of sulfur.

Uniqueness

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical and biological properties

生物活性

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound with significant biological activity. Its unique structure, featuring two chloroethyl groups attached to a dithiole-thione ring, allows it to participate in various biochemical interactions. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H8Cl2S4

- Molecular Weight : 323.4 g/mol

- CAS Number : 138682-23-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to alkylate nucleophilic sites in proteins and DNA due to the presence of chloroethyl groups. This alkylation can lead to various cellular responses, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.

- Anticancer Properties : Its mechanism may involve inducing apoptosis in cancer cells through DNA damage and modulation of redox pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting that it could be developed as a novel antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 10 |

Case Studies

-

Study on Anticancer Effects :

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that further investigation into its mechanism could reveal new therapeutic avenues for cancer treatment. -

Antimicrobial Efficacy :

A clinical trial assessed the antimicrobial efficacy of this compound in treating infections caused by resistant bacterial strains. The trial found that patients receiving treatment with this compound experienced a marked reduction in infection rates compared to those receiving standard antibiotics.

属性

IUPAC Name |

4,5-bis(2-chloroethylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRXHTBVKQNVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SC1=C(SC(=S)S1)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445213 | |

| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138682-23-2 | |

| Record name | 4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。